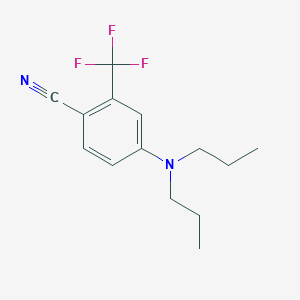
4-Dipropylamino-2-trifluoromethyl-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dipropylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H15F3N2 It is a derivative of benzonitrile, characterized by the presence of dipropylamino and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dipropylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-trifluoromethylbenzonitrile, followed by a Grignard reaction to introduce the dipropylamino group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used .
Chemical Reactions Analysis
Types of Reactions
4-Dipropylamino-2-trifluoromethyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitrile oxides, while reduction can yield primary or secondary amines .
Scientific Research Applications
4-Dipropylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Dipropylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-trifluoromethylbenzonitrile
- 4-Amino-2-trifluoromethylbenzonitrile
- 4-Isocyanato-2-trifluoromethylbenzonitrile
Uniqueness
4-Dipropylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both dipropylamino and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
CAS No. |
821776-50-5 |
|---|---|
Molecular Formula |
C14H17F3N2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-(dipropylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-7-19(8-4-2)12-6-5-11(10-18)13(9-12)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
WSVSGOSYQRPOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
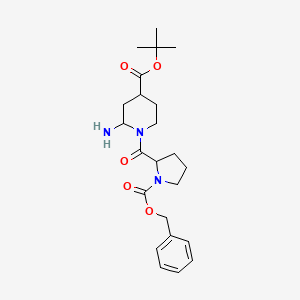
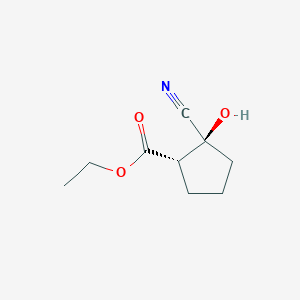
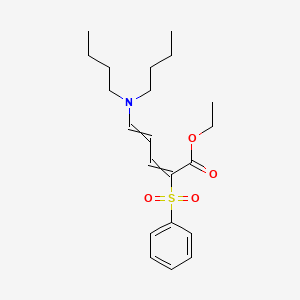
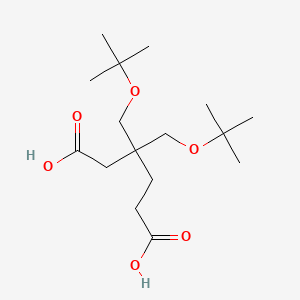
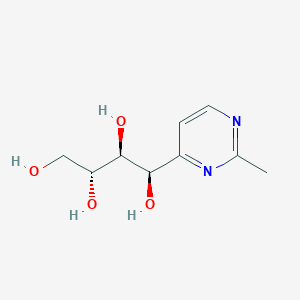
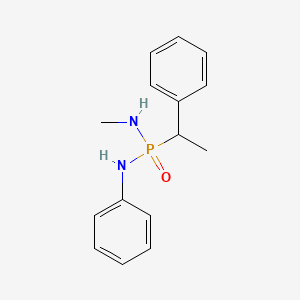
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
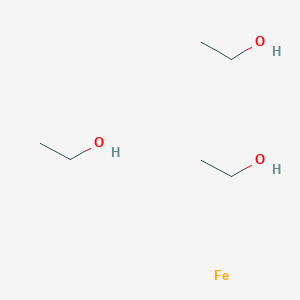
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)


